molecular formula C14H14N8O2 B2848502 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide CAS No. 1904259-52-4

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

货号 B2848502
CAS 编号: 1904259-52-4
分子量: 326.32
InChI 键: LWVMRIXWVNMGEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide”, also known as PHA-767491, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). It belongs to the class of organic compounds known as 6-alkylaminopurines, which are compounds that contain an alkylamine group attached at the 6-position of a purine . The purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A ligand-based and target-based rational drug design strategy was employed to build a virtual library of new compounds . A known active scaffold was used as a molecular base to design new derivatives . After modelling studies, a synthetic approach to generate selective ligands was developed and applied in synthesising a set of derivatives that were obtained in good to excellent yield .

实验室实验的优点和局限性

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also demonstrated efficacy against a range of cancer types, making it a versatile tool for cancer research. However, there are also limitations to its use. This compound is a potent inhibitor of the histone deacetylase enzyme, which is involved in many cellular processes beyond cancer. This can lead to off-target effects and potential toxicity. In addition, this compound has poor solubility in water, which can limit its use in certain experimental settings.

未来方向

There are several future directions for the research and development of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide. One area of focus is the identification of biomarkers that can predict response to the drug. This would allow for more personalized treatment strategies and improve patient outcomes. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound. This could involve combining this compound with other histone deacetylase inhibitors or with other anti-cancer agents. Finally, there is ongoing research into the potential use of this compound in other disease areas, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
This compound is a promising small molecule drug that has shown efficacy against a range of cancer types in preclinical studies. Its mechanism of action involves the inhibition of the histone deacetylase enzyme, leading to changes in gene expression and ultimately the death of cancer cells. While there are limitations to its use, this compound has several advantages for lab experiments and has the potential to be developed into a valuable tool for cancer research and therapy. Ongoing research into its biomarkers, combination therapies, and potential use in other disease areas will further advance our understanding of this compound and its potential applications.

合成方法

The synthesis of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 6-morpholino-pyrimidine-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-chloro-9H-purine to form the intermediate 6-chloro-N-(9H-purin-6-yl)pyrimidine-4-carboxamide. This intermediate is then treated with morpholine in the presence of a base to yield this compound.

科学研究应用

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest, inhibit tumor growth, and induce apoptosis in various cancer cell lines. In preclinical studies, this compound has demonstrated efficacy against a range of cancer types, including leukemia, lymphoma, breast cancer, lung cancer, and colon cancer. It has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.

属性

IUPAC Name

6-morpholin-4-yl-N-(7H-purin-6-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O2/c23-14(21-13-11-12(18-7-17-11)19-8-20-13)9-5-10(16-6-15-9)22-1-3-24-4-2-22/h5-8H,1-4H2,(H2,17,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVMRIXWVNMGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。